

Spectroscopic Characterization of Repaglinide Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Repaglinide ethyl ester

Cat. No.: B025568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **Repaglinide ethyl ester**, a key intermediate and potential impurity in the synthesis of the anti-diabetic drug Repaglinide. A thorough understanding of its spectroscopic properties is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Chemical Structure and Properties

Repaglinide ethyl ester is the ethyl ester derivative of Repaglinide. Its fundamental properties are summarized below.

Property	Value
Chemical Name	ethyl 2-ethoxy-4-[2-[[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Molecular Formula	C29H40N2O4
Molecular Weight	480.64 g/mol [1]
CAS Number	147770-06-7 ((S)-isomer)[1], 147770-08-9 ((R)-isomer)[1][2]

Spectroscopic Analysis

The structural elucidation and confirmation of **Repaglinide ethyl ester** rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for **Repaglinide ethyl ester** is not publicly available, predicted shifts can be inferred based on the structure of Repaglinide.^{[3][4]}

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~0.9	d	6H	Isopropyl methyl protons
~1.2-1.4	m	3H	Ethyl ester methyl protons
~1.5-1.8	m	6H	Piperidine ring protons
~2.5-2.8	m	4H	Piperidine ring protons adjacent to N
~3.6	s	2H	Methylene protons of the acetamido group
~4.1-4.3	q	2H	Ethyl ester methylene protons
~4.8-5.0	m	1H	Chiral proton
~6.8-8.0	m	7H	Aromatic protons
~8.2	d	1H	Amide proton

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~14	Ethyl ester methyl carbon
~22	Isopropyl methyl carbons
~24-26	Piperidine ring carbons
~40	Methylene carbon of the acetamido group
~50	Piperidine ring carbons adjacent to N
~55	Chiral carbon
~61	Ethyl ester methylene carbon
~110-160	Aromatic and ethoxy carbons
~165	Ester carbonyl carbon
~170	Amide carbonyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Repaglinide shows characteristic peaks that would be largely retained in its ethyl ester derivative, with the addition of ester-specific absorptions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H stretching (amide)
~2960-2850	C-H stretching (aliphatic)
~1730	C=O stretching (ester)
~1640	C=O stretching (amide I)
~1540	N-H bending (amide II)
~1250	C-O stretching (ester and ether)
~1100	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For Repaglinide, the protonated molecular ion $[M+H]^+$ is observed at m/z 453.3.[8] For **Repaglinide ethyl ester**, the expected protonated molecular ion $[M+H]^+$ would be approximately m/z 481.3.

Expected Mass Spectrometry Data

m/z (amu)	Assignment
481.3	$[M+H]^+$ (Protonated molecular ion)
Fragments	Correspond to the loss of specific functional groups

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of **Repaglinide ethyl ester** would follow standard analytical chemistry procedures.

Sample Preparation

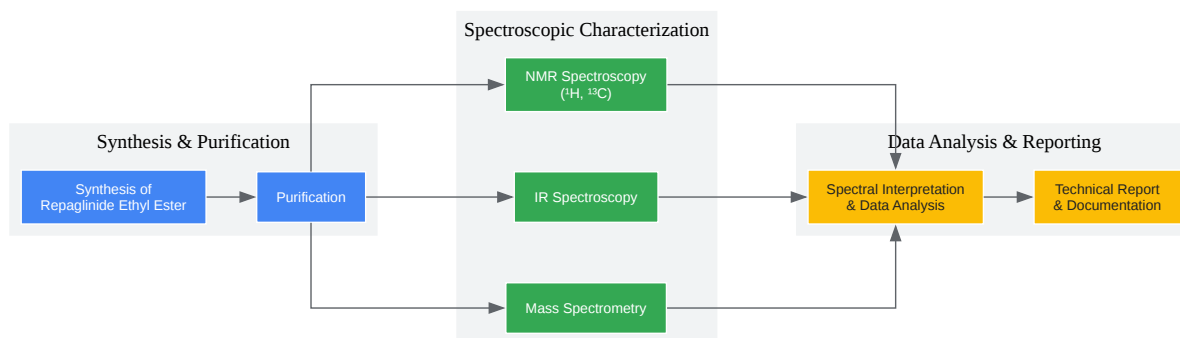
- NMR: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
- MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for introduction into the mass spectrometer.

Instrumentation and Data Acquisition

- NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ^1H and ^{13}C spectra.
- IR: A Fourier-transform infrared (FTIR) spectrophotometer would be used to record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.[\[9\]](#)
- MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used to obtain accurate mass measurements. A common technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode.[\[10\]](#)

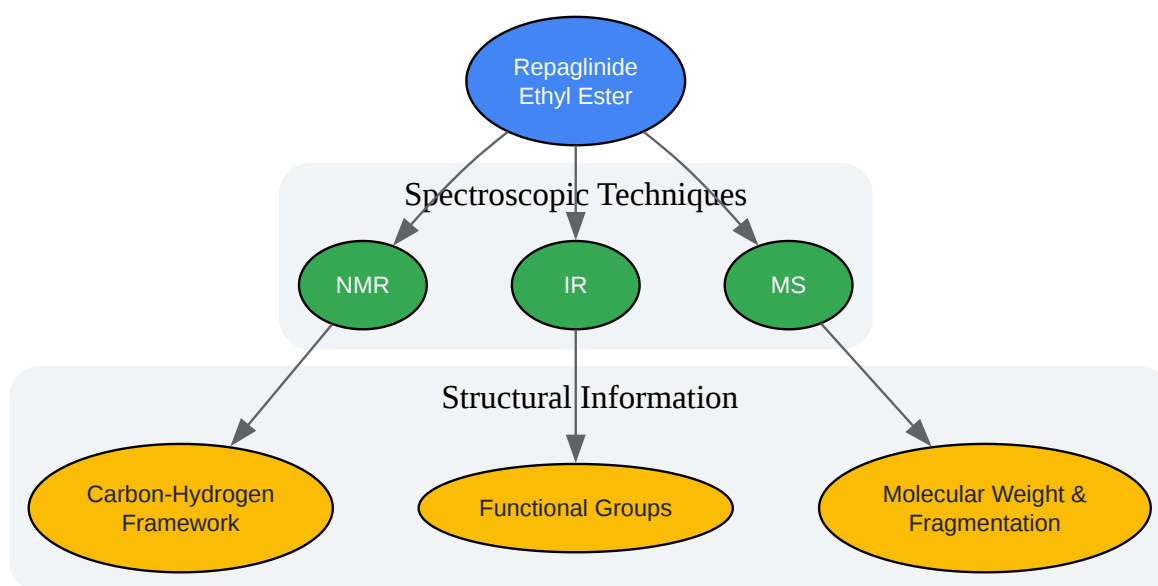
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different analytical techniques.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **Repaglinide ethyl ester**.



[Click to download full resolution via product page](#)

Caption: Logical relationship between spectroscopic techniques and the structural information obtained for **Repaglinide ethyl ester**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. allmpus.com [allmpus.com]
- 2. (R)-Repaglinide Ethyl Ester | C₂₉H₄₀N₂O₄ | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods [medjpps.periodikos.com.br]
- 4. medjpps.com [medjpps.com]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 9. sciensage.info [sciensage.info]
- 10. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of Repaglinide Ethyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025568#spectroscopic-characterization-of-repaglinide-ethyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com